molecular formula C4H12BrNO B3050082 2-Amino-2-methylpropan-1-ol hydrobromide CAS No. 23551-87-3

2-Amino-2-methylpropan-1-ol hydrobromide

Cat. No.: B3050082
CAS No.: 23551-87-3
M. Wt: 170.05 g/mol
InChI Key: CVDCCNFKBRVGSR-UHFFFAOYSA-N
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Description

2-Amino-2-methylpropan-1-ol hydrobromide is an organic compound with the molecular formula C4H12BrNO. It is a derivative of 2-amino-2-methylpropan-1-ol, where the hydrobromide salt form enhances its solubility and stability. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-amino-2-methylpropan-1-ol hydrobromide typically involves the reaction of 2-amino-2-methylpropan-1-ol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction can be represented as:

C4H9NO+HBrC4H12BrNO\text{C}_4\text{H}_9\text{NO} + \text{HBr} \rightarrow \text{C}_4\text{H}_{12}\text{BrNO} C4​H9​NO+HBr→C4​H12​BrNO

Industrial Production Methods: In industrial settings, the production of this compound may involve the following steps:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

2-Amino-2-methylpropan-1-ol hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-methylpropan-1-ol hydrobromide involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups enable the compound to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    2-Amino-2-methyl-1-propanol: The parent compound without the hydrobromide salt.

    2-Amino-2-methyl-1-propanol hydrochloride: Similar to the hydrobromide salt but with hydrochloric acid.

    2-Amino-2-methyl-1-propanol sulfate: Another salt form with sulfuric acid.

Uniqueness: 2-Amino-2-methylpropan-1-ol hydrobromide is unique due to its enhanced solubility and stability compared to its parent compound and other salt forms. This makes it particularly useful in applications requiring high solubility and stability under various conditions .

Properties

IUPAC Name

2-amino-2-methylpropan-1-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.BrH/c1-4(2,5)3-6;/h6H,3,5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDCCNFKBRVGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50606773
Record name 2-Amino-2-methylpropan-1-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23551-87-3
Record name NSC139955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139955
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-2-methylpropan-1-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-2-methyl-1-propanol hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-2-methylpropan-1-ol hydrobromide
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Reactant of Route 6
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